(Z)-2-phenyl-4-(2-(trifluoromethyl)benzylidene)oxazol-5(4H)-one
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Overview
Description
(Z)-2-phenyl-4-(2-(trifluoromethyl)benzylidene)oxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazolone family.
Preparation Methods
The synthesis of (Z)-2-phenyl-4-(2-(trifluoromethyl)benzylidene)oxazol-5(4H)-one typically involves the reaction of 2-phenyl-4H-oxazol-5-one with 2-(trifluoromethyl)benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.
Chemical Reactions Analysis
(Z)-2-phenyl-4-(2-(trifluoromethyl)benzylidene)oxazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced oxazolone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted oxazolones.
Scientific Research Applications
Mechanism of Action
The mechanism of action of (Z)-2-phenyl-4-(2-(trifluoromethyl)benzylidene)oxazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit the growth of cancer cells by inducing apoptosis through the activation of caspase pathways .
Comparison with Similar Compounds
(Z)-2-phenyl-4-(2-(trifluoromethyl)benzylidene)oxazol-5(4H)-one can be compared with other similar compounds, such as:
2-phenyl-4-(2-(trifluoromethyl)benzylidene)oxazol-5(4H)-one: Similar in structure but lacks the (Z)-configuration.
2-(4-(4-X-phenylsulfonyl)phenyl)-4-(3-bromo/3-bromo-4-methoxy-benzylidene)oxazol-5(4H)-ones: These compounds have different substituents on the phenyl ring, leading to variations in their chemical and biological properties.
2-aryl-4-arylidene-4H-oxazol-5-ones: These compounds have different aryl and arylidene groups, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific configuration and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H10F3NO2 |
---|---|
Molecular Weight |
317.26 g/mol |
IUPAC Name |
2-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-oxazol-5-one |
InChI |
InChI=1S/C17H10F3NO2/c18-17(19,20)13-9-5-4-8-12(13)10-14-16(22)23-15(21-14)11-6-2-1-3-7-11/h1-10H |
InChI Key |
USMPOGVVUJGFCM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3C(F)(F)F)C(=O)O2 |
Origin of Product |
United States |
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